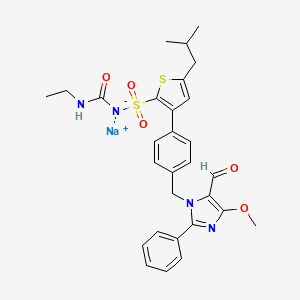
AVE 0991 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVE 0991 sodium salt is a nonpeptide and orally active Ang-(1-7) receptor Mas agonist . It competes for high-affinity binding of [125I]-Ang-(1-7) to bovine aortic endothelial cell membranes with an IC50 of 21 nM .
Molecular Structure Analysis
The molecular formula of this compound is C29H31N4NaO5S2 . Its molecular weight is 602.70 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 602.70 . It is soluble in DMSO . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Cardiovascular Health : AVE 0991 has been shown to restore endothelium-dependent vascular relaxation in salt-fed rats, reducing vascular oxidative stress and enhancing nitric oxide availability. This suggests potential therapeutic applications for conditions associated with elevated dietary salt intake (Raffai, Durand, & Lombard, 2011).
Cardiac Hypertrophy : In a study on mice, AVE 0991 attenuated cardiac hypertrophy and improved heart function. This was attributed to its ability to reduce oxidative stress in the heart (Ma et al., 2016).
Endothelial Function : Short-term stimulation with AVE 0991 improves endothelial function through facilitation of nitric oxide release, as demonstrated in normotensive rats (Faria-Silva, Duarte, & Santos, 2005).
Pulmonary Remodeling : AVE 0991 has shown efficacy in attenuating pulmonary remodeling in a chronic asthma model, indicating its potential use in respiratory conditions (Rodrigues-Machado et al., 2013).
Kidney Function : It acts as an agonist of the Ang-(1-7) receptor Mas in the mouse kidney, suggesting applications in renal health and potential influence on urinary output and osmolality (Pinheiro et al., 2004).
Cardiac Remodeling and Heart Failure : AVE 0991 has been found to attenuate cardiac remodeling and improve heart function in rats with induced heart failure, suggesting its potential in heart failure management (Ferreira et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S2.Na/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22;/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSTAFOMFJFOI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)[N-]S(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N4NaO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

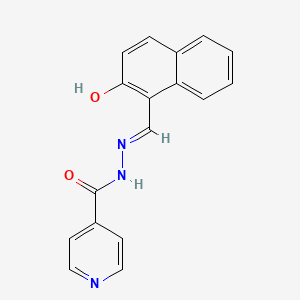
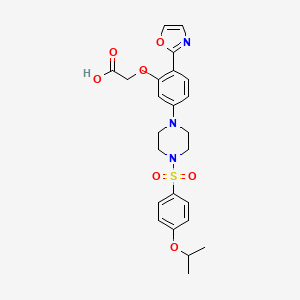
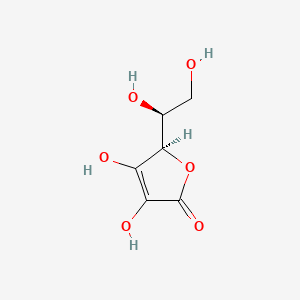
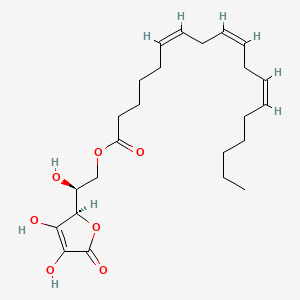
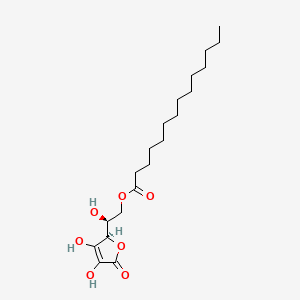
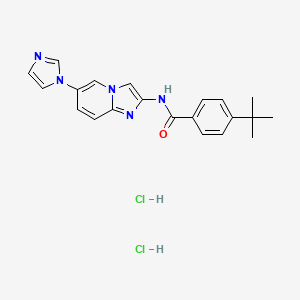
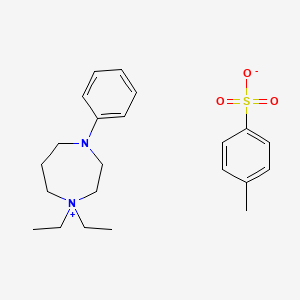
![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)
![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
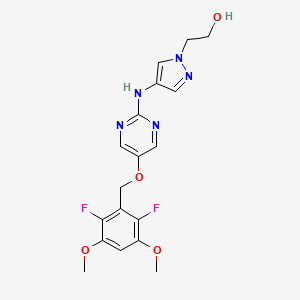
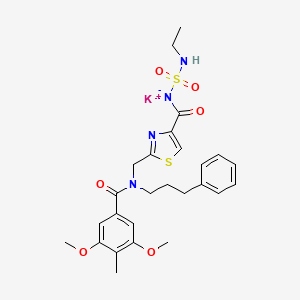
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)